molecular formula C24H21N3O3 B11266335 N-(2-methoxyphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide

N-(2-methoxyphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide

Cat. No.: B11266335
M. Wt: 399.4 g/mol
InChI Key: PLXYIDYIYMEVRO-UHFFFAOYSA-N
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Description

flumazenil , belongs to the class of benzodiazepine receptor antagonists. It was first synthesized in the 1980s and has since found applications in medicine and research.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • Flumazenil is industrially produced through a combination of chemical synthesis and purification steps. The process involves optimization for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

    Common Reagents and Conditions:

Scientific Research Applications

    Clinical Use:

    Neurobiology Research:

    Anxiety Disorders:

    Alcohol Withdrawal:

Mechanism of Action

    Molecular Targets:

    Pathways Involved:

Comparison with Similar Compounds

    Similar Compounds:

: Squires, R. F., et al. (1984). Benzodiazepine receptors in the brain: distribution and pharmacology. Annals of Neurology, 15(S1), S36-S44. : Busto, U., et al. (1986). Pharmacokinetics of flumazenil in humans. Clinical Pharmacology & Therapeutics, 40(3), 281-286. : Löw, K., et al. (2000). Molecular and functional analysis of the GABAA receptor alpha1 subunit. European Journal

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide

InChI

InChI=1S/C24H21N3O3/c1-30-22-14-8-6-12-19(22)26-23(28)16-27-21-13-7-5-11-18(21)25-20(15-24(27)29)17-9-3-2-4-10-17/h2-14H,15-16H2,1H3,(H,26,28)

InChI Key

PLXYIDYIYMEVRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=O)CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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